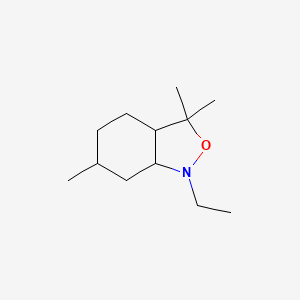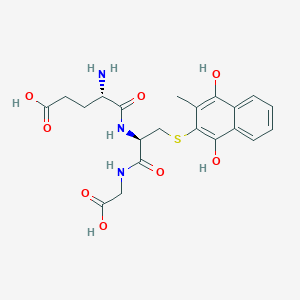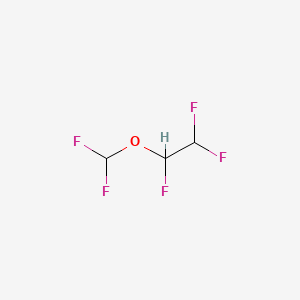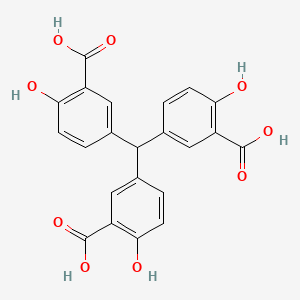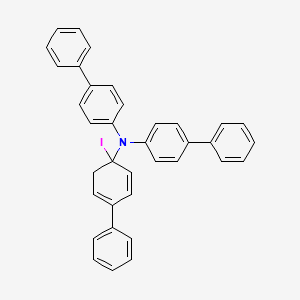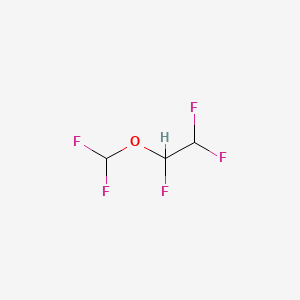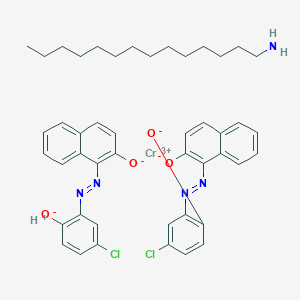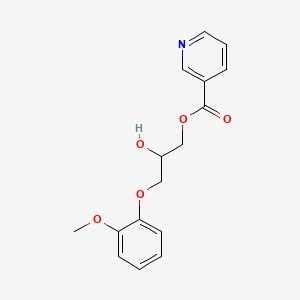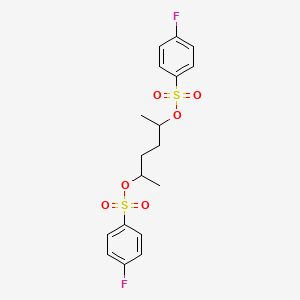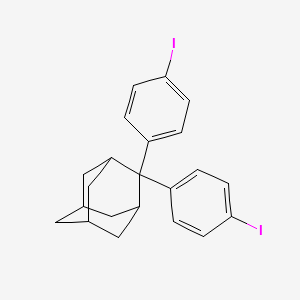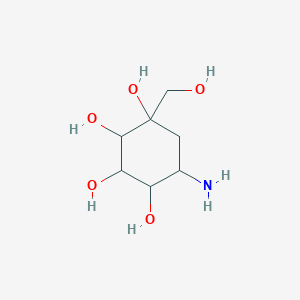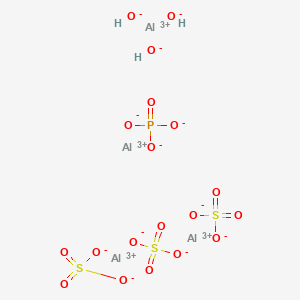
Tetraaluminum;trihydroxide;phosphate;trisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraaluminum;trihydroxide;phosphate;trisulfate is a complex inorganic compound with the molecular formula Al₄(OH)₃(PO₄)(SO₄)₃
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraaluminum;trihydroxide;phosphate;trisulfate typically involves the reaction of aluminum sulfate, aluminum hydroxide, and phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{4Al(OH)_3 + H_3PO_4 + 3H_2SO_4} \rightarrow \text{Al₄(OH)₃(PO₄)(SO₄)₃ + 6H_2O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the compound. The product is then filtered, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraaluminum;trihydroxide;phosphate;trisulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum phosphate and sulfate derivatives, while reduction may produce aluminum hydroxide and other reduced species.
Applications De Recherche Scientifique
Tetraaluminum;trihydroxide;phosphate;trisulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of flame retardants, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which tetraaluminum;trihydroxide;phosphate;trisulfate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum Hydroxide: Al(OH)₃
Aluminum Phosphate: AlPO₄
Aluminum Sulfate: Al₂(SO₄)₃
Uniqueness
Tetraaluminum;trihydroxide;phosphate;trisulfate is unique due to its complex structure, which combines multiple functional groups (hydroxide, phosphate, and sulfate) in a single compound
Propriétés
Formule moléculaire |
Al4H3O19PS3 |
|---|---|
Poids moléculaire |
542.1 g/mol |
Nom IUPAC |
tetraaluminum;trihydroxide;phosphate;trisulfate |
InChI |
InChI=1S/4Al.H3O4P.3H2O4S.3H2O/c;;;;4*1-5(2,3)4;;;/h;;;;(H3,1,2,3,4);3*(H2,1,2,3,4);3*1H2/q4*+3;;;;;;;/p-12 |
Clé InChI |
JPXVQLWVYUAARE-UHFFFAOYSA-B |
SMILES canonique |
[OH-].[OH-].[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


